molecular formula C17H18ClNO2 B5552541 N-(4-chlorophenyl)-2-(4-isopropylphenoxy)acetamide

N-(4-chlorophenyl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B5552541
M. Wt: 303.8 g/mol
InChI Key: ODAAQSPKJWWKMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in a cooled condition. The product is then recrystallized and characterized by elemental analyses and spectroscopic techniques (HNMR, LC-MS) (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds reveals crystallization in specific crystal systems, with observed intermolecular H-bonds. For example, a compound crystallized in the orthorhombic system exhibits N—H⋅⋅⋅O type intermolecular H-bonds and two intramolecular interactions, highlighting the compound's complex molecular geometry (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-phenyl-2,2-di(4-chlorophenoxy)acetamide, synthesized through the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, underpin the compound's versatility in chemical synthesis. The reaction's optimization shows the intricate balance required in the synthesis process, highlighting the compound's reactivity under various conditions (Tao Jian-wei, 2009).

Physical Properties Analysis

The crystal structures of derivatives, such as 2-chloro-N-(2,4-dinitrophenyl) acetamide, reveal the compound's physical characteristics, including intramolecular H-bonding and intermolecular C–H⋯O interactions. These structural insights offer valuable information on the compound's stability, solvatochromic effects, and interactions within the crystal packing (Jansukra et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the compound's molecular structure and interactions. For example, the synthesis and characterization of 2-Chloro-N-(2,4-dinitrophenyl) acetamide provide insight into its solvatochromic effects and intermolecular interactions, which are essential for understanding its chemical behavior in different environments (Jansukra et al., 2021).

Scientific Research Applications

Pesticide Potential

  • N-(4-chlorophenyl)-2-(4-isopropylphenoxy)acetamide derivatives have shown potential as pesticides. Studies conducted on similar compounds, such as various N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide derivatives and N-aryl-2,4-dichlorophenoxyacetamide derivatives, have characterized their structure and suggested their application in pest control. These derivatives have been analyzed using X-ray powder diffraction, providing valuable data for further research in this area (Olszewska, Tarasiuk, & Pikus, 2009); (Olszewska, Pikus, & Tarasiuk, 2008).

Anticancer Properties

  • Research has also explored the anticancer potential of derivatives of this compound. A study focused on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, synthesizing it and confirming its anticancer activity through in silico modeling, targeting the VEGFr receptor (Sharma et al., 2018).

Therapeutic Effects Against Viral Infections

  • A novel derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has been synthesized and evaluated for its efficacy in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects, suggesting its potential as a therapeutic agent (Ghosh et al., 2008).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12(2)13-3-9-16(10-4-13)21-11-17(20)19-15-7-5-14(18)6-8-15/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAAQSPKJWWKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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